molecular formula C15H14N4O3 B1390489 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 1234860-36-6

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B1390489
CAS No.: 1234860-36-6
M. Wt: 298.3 g/mol
InChI Key: UXWPTOFNBLICTO-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and an acetamide group linked to a phthalimide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes or receptors.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is investigated for its biological activity, including its effects on cellular processes and pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with methyl groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the acetamide group: The methylated pyrazole is reacted with chloroacetyl chloride to introduce the acetamide group.

    Formation of the phthalimide moiety: The final step involves the reaction of the acetamide derivative with phthalic anhydride to form the phthalimide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or pyrazoles.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

    N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)butyramide: Similar structure with a butyramide group instead of an acetamide group.

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is unique due to its specific combination of a pyrazole ring, acetamide group, and phthalimide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-9-7-12(18(2)17-9)16-13(20)8-19-14(21)10-5-3-4-6-11(10)15(19)22/h3-7H,8H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWPTOFNBLICTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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